molecular formula C17H12BrN3O4 B2419392 Methyl 4-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 897735-65-8

Methyl 4-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2419392
CAS No.: 897735-65-8
M. Wt: 402.204
InChI Key: DAGOAGBPWFGZMA-UHFFFAOYSA-N
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Description

Methyl 4-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is an organic compound that features a complex structure with multiple functional groups. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound contains a bromophenyl group, an oxadiazole ring, and a benzoate ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves multiple steps. One common method starts with the preparation of 4-bromobenzohydrazide, which is then reacted with carbon disulfide and potassium hydroxide to form the oxadiazole ring. The resulting intermediate is then coupled with methyl 4-aminobenzoate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Coupling Reactions: The oxadiazole ring can engage in coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl 4-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of Methyl 4-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. The oxadiazole ring and bromophenyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-bromophenyl)benzoate: Similar structure but lacks the oxadiazole ring.

    4-Bromo-1,3,4-oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.

    Benzoate esters: Compounds with similar ester groups but different aromatic substituents.

Uniqueness

Methyl 4-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O4/c1-24-16(23)12-4-2-10(3-5-12)14(22)19-17-21-20-15(25-17)11-6-8-13(18)9-7-11/h2-9H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGOAGBPWFGZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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